Benzyl 3-(azidomethyl)piperidine-1-carboxylate
Overview
Description
Piperidine is a six-membered heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Benzyl 3-(aminomethyl)piperidine-1-carboxylate is a related compound .
Synthesis Analysis
While specific synthesis methods for “Benzyl 3-(azidomethyl)piperidine-1-carboxylate” are not available, piperidine derivatives are synthesized through various intra- and intermolecular reactions .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. They play a significant role in drug design and are present in more than twenty classes of pharmaceuticals .Scientific Research Applications
Synthetic Intermediates
Piperidine derivatives, such as 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, have been studied for their reactivity and applications as synthetic intermediates. They have found use in the synthesis of natural products and compounds with pharmacological interest, including emetine-like antiepileptic and herbicide agents. Such derivatives can be obtained through reactions involving methyl N-benzyl-β-alaninate, demonstrating the versatile reactivity of piperidine-based compounds in synthetic organic chemistry (Ibenmoussa et al., 1998).
Microbial Reduction
The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to its hydroxy ester derivatives has shown high diastereo- and enantioselectivities. This process highlights the potential of piperidine derivatives in stereoselective synthesis, which is a crucial aspect of medicinal chemistry for creating compounds with specific biological activities (Guo et al., 2006).
Substituent Effects
A study on the electronic effects of common carbohydrate protecting groups in a piperidine model system has provided insights into how different substituents on the piperidine ring can influence the molecule's electronic properties and reactivity. This research is relevant for the design of piperidine-based compounds with desired chemical and biological properties (Heuckendorff et al., 2010).
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is a key target in the development of treatments for conditions like Alzheimer's disease. The introduction of specific substituents on the piperidine ring has been found to enhance this activity, indicating the potential of such compounds in therapeutic applications (Sugimoto et al., 1990).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
benzyl 3-(azidomethyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c15-17-16-9-13-7-4-8-18(10-13)14(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIYDGCOISYVRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.